molecular formula C7H4F3NO2 B14181003 2,2,2-Trifluoro-1-(5-hydroxypyridin-2-YL)ethanone

2,2,2-Trifluoro-1-(5-hydroxypyridin-2-YL)ethanone

Katalognummer: B14181003
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: PILWRTXZQAEEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a hydroxypyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone typically involves the reaction of 5-hydroxypyridine-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:

5-Hydroxypyridine-2-carbaldehyde+Trifluoroacetic anhydrideThis compound\text{5-Hydroxypyridine-2-carbaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 5-Hydroxypyridine-2-carbaldehyde+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2,2,2-trifluoro-1-(5-pyridinyl)ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-(5-hydroxypyridin-2-yl)ethanol.

    Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridine moiety can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone
  • 2,2,2-Trifluoro-1-(5-hydroxy-pyridin-3-yl)-ethanone
  • 2,2,2-Trifluoro-1-(5-methylpyridin-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-hydroxypyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and interaction with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4F3NO2

Molekulargewicht

191.11 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(5-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)5-2-1-4(12)3-11-5/h1-3,12H

InChI-Schlüssel

PILWRTXZQAEEQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.